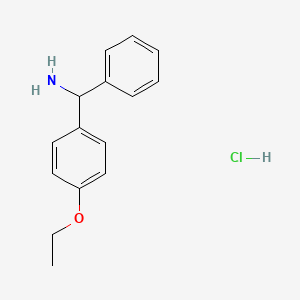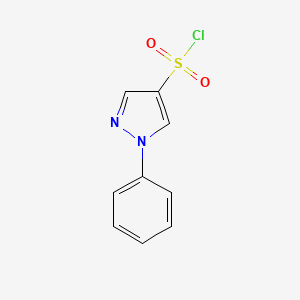
1-Phenyl-1H-pyrazol-4-sulfonylchlorid
Übersicht
Beschreibung
1-Phenyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group and a sulfonyl chloride group. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s known that many sulfonyl chlorides are used as intermediates in the synthesis of a multitude of physiologically active compounds . These compounds often possess broad spectra of biological activity, including bacteriostatic, anticonvulsive, analgesic, antiemetic, and many other properties .
Mode of Action
It’s known that sulfonyl chlorides can act as electrophiles in chemical reactions, reacting with nucleophiles to form sulfonamides or sulfonic esters . This electrophilic behavior could potentially play a role in its interaction with biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with sulfonyl chloride derivatives, it’s likely that multiple pathways could be affected depending on the specific biological context .
Result of Action
Given the wide range of biological activities associated with sulfonyl chloride derivatives, the effects could potentially be diverse and context-dependent .
Action Environment
The action of 1-phenyl-1H-pyrazole-4-sulfonyl chloride, like many chemical compounds, can be influenced by various environmental factors . These could include pH, temperature, and the presence of other compounds that could react with the sulfonyl chloride group.
Biochemische Analyse
Biochemical Properties
1-Phenyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, transferring its sulfonyl chloride group to nucleophilic sites on proteins and enzymes. This modification can alter the activity, stability, and function of the target biomolecules. Enzymes such as sulfatases and proteases are particularly susceptible to modification by 1-phenyl-1H-pyrazole-4-sulfonyl chloride, leading to changes in their catalytic activity and substrate specificity .
Cellular Effects
The effects of 1-phenyl-1H-pyrazole-4-sulfonyl chloride on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Additionally, 1-phenyl-1H-pyrazole-4-sulfonyl chloride can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 1-phenyl-1H-pyrazole-4-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups on lysine residues or thiol groups on cysteine residues. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the modification of transcription factors by 1-phenyl-1H-pyrazole-4-sulfonyl chloride can result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-phenyl-1H-pyrazole-4-sulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Long-term exposure to 1-phenyl-1H-pyrazole-4-sulfonyl chloride can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 1-phenyl-1H-pyrazole-4-sulfonyl chloride in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, 1-phenyl-1H-pyrazole-4-sulfonyl chloride can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .
Metabolic Pathways
1-Phenyl-1H-pyrazole-4-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, the sulfonylation of metabolic enzymes by 1-phenyl-1H-pyrazole-4-sulfonyl chloride can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-phenyl-1H-pyrazole-4-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. Additionally, specific transporters may mediate the uptake of 1-phenyl-1H-pyrazole-4-sulfonyl chloride into cells, where it can accumulate and exert its biochemical effects .
Subcellular Localization
The subcellular localization of 1-phenyl-1H-pyrazole-4-sulfonyl chloride is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of 1-phenyl-1H-pyrazole-4-sulfonyl chloride can affect its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of pyrazoles using chlorosulfonic acid. The reaction typically involves treating the pyrazole with chlorosulfonic acid at low temperatures (around -20 to 0°C) in a solvent like chloroform. The reaction is highly exothermic and must be carefully controlled to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of 1-phenyl-1H-pyrazole-4-sulfonyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniform reaction conditions and high product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with methyl groups at positions 3 and 5 of the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 1-Phenyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern and the presence of the reactive sulfonyl chloride group, which allows for a wide range of chemical modifications and applications .
Eigenschaften
IUPAC Name |
1-phenylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMOXHSEXNGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18336-37-3 | |
| Record name | 1-phenyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



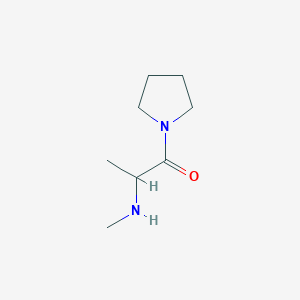
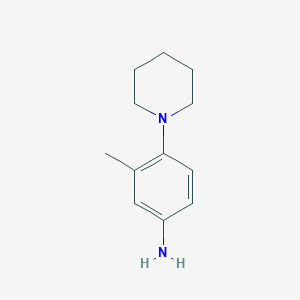
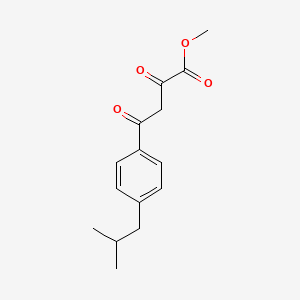
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1416857.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1416860.png)
![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)




![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)
